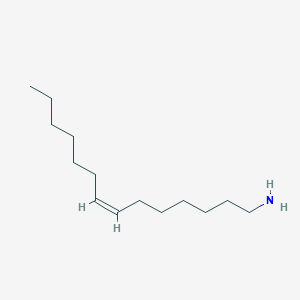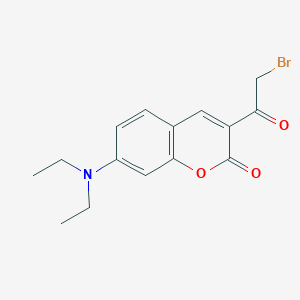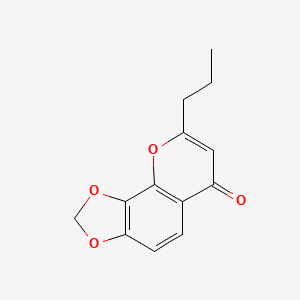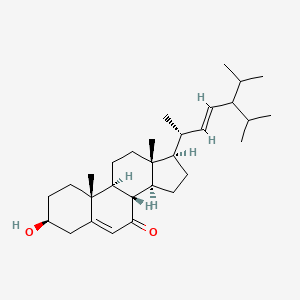![molecular formula C22H34O19 B1250266 2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)
2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Solubility Characteristics : Zhang et al. (2012) investigated the solubility of substances related to the structure of the compound , such as protocatechuic aldehyde, caffeic acid, d-galactose, and d-raffinose pentahydrate, in ethanol–water solutions. The study found significant differences in solubility patterns depending on the solvent mixtures and temperature, indicating the potential relevance of solvent choice in applications involving similar complex organic molecules (Zhang, Gong, Wang, & Qu, 2012).
Synthesis and Application in Biomolecular Studies : Guttenberger et al. (2016) synthesized arsenic-containing cyclic ethers related in structure to the compound , highlighting the relevance of such compounds as model compounds for studying naturally-occurring arsenolipids in biological systems (Guttenberger, Glabonjat, Jensen, Zangger, & Francesconi, 2016).
Role in Synthesis of Nucleosides and Potential Biological Applications : The compound's structure is reminiscent of intermediates used in the synthesis of conformationally locked carbocyclic nucleosides, as described by Hřebabecký et al. (2006). These nucleosides have potential applications in medicinal chemistry, indicating the broader relevance of such structures in drug design and biological research (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Molecular Interactions and Biological Activity
The complexity of the compound suggests potential interactions with biological systems or utilization in the synthesis of biologically active compounds.
Antioxidant Design and Biological Activity : Manfredini et al. (2000) explored molecular combinations of antioxidants that are structurally related to the compound . The study focused on designing and testing these combinations for radical scavenging activities, offering insights into the potential of such complex molecules in therapeutic applications and as models for studying oxidative stress (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Synthesis and Biological Evaluation of Nucleosides : Liu et al. (2000) discussed the synthesis of nucleosides, including those structurally similar to the compound . This research demonstrates the potential utility of such molecules in the development of therapeutic agents, especially considering their antiviral activity against pathogens like HIV-1 and HBV (Liu, Luo, Mozdziesz, Lin, Dutschman, Gullen, Cheng, & Sartorelli, 2000).
Eigenschaften
Produktname |
2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid |
|---|---|
Molekularformel |
C22H34O19 |
Molekulargewicht |
602.5 g/mol |
IUPAC-Name |
2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C22H34O19/c23-4-7-12(30)14(32)18(36-7)40-17-13(31)8(5-24)37-20(17)39-16-9(6-25)38-19(15(16)33)41-22(21(34)35,3-11(28)29)2-1-10(26)27/h7-9,12-20,23-25,30-33H,1-6H2,(H,26,27)(H,28,29)(H,34,35)/t7-,8-,9-,12-,13-,14-,15-,16-,17-,18-,19-,20-,22?/m1/s1 |
InChI-Schlüssel |
RGAMJCJDWKLDHT-CLHZHDFYSA-N |
Isomerische SMILES |
C(CC(CC(=O)O)(C(=O)O)O[C@@H]1[C@@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |
Kanonische SMILES |
C(CC(CC(=O)O)(C(=O)O)OC1C(C(C(O1)CO)OC2C(C(C(O2)CO)O)OC3C(C(C(O3)CO)O)O)O)C(=O)O |
Synonyme |
citric acid tririboside ribocitrin triribofuranosylcitrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1250187.png)
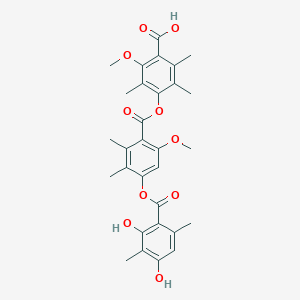
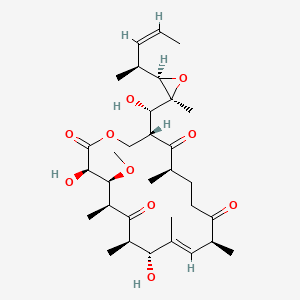
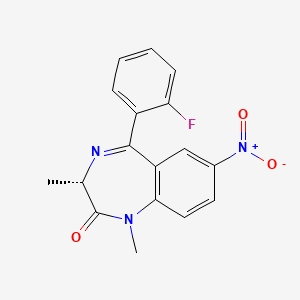
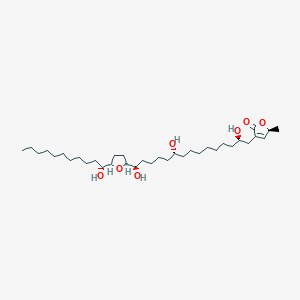
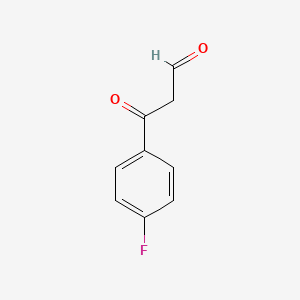
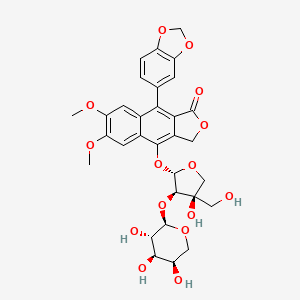
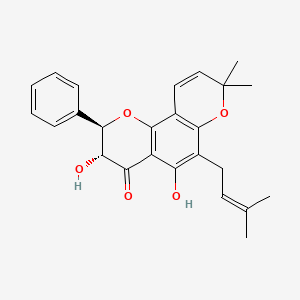

![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)
